molecular formula C14H15N3O3 B2889665 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 2034286-03-6

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No.: B2889665
CAS No.: 2034286-03-6
M. Wt: 273.292
InChI Key: IAFQBYBEXHBOOV-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone is a compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethanone moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxyethanone moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(9-19-12-4-2-1-3-5-12)17-7-6-11(8-17)14-15-10-20-16-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFQBYBEXHBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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